molecular formula C18H16N2O4S2 B2817427 2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole CAS No. 1396771-06-4

2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole

Cat. No.: B2817427
CAS No.: 1396771-06-4
M. Wt: 388.46
InChI Key: BBBIWVYNCXEGRT-UHFFFAOYSA-N
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Description

2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole: is a complex organic compound that features a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to a methanone group substituted with a methylsulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole typically involves multiple steps:

    Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be introduced via a nucleophilic substitution reaction involving a suitable azetidine precursor.

    Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of Methylsulfonyl Phenyl Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe for imaging applications due to its potential photophysical properties.

Industry:

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Its derivatives may have therapeutic applications, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The presence of both benzo[d]thiazole and azetidine moieties in a single molecule is relatively rare, providing unique chemical and biological properties.

    Functional Diversity:

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(3-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-26(22,23)14-6-4-5-12(9-14)17(21)20-10-13(11-20)24-18-19-15-7-2-3-8-16(15)25-18/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBIWVYNCXEGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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